molecular formula C19H21N5O4S B2742410 methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034476-71-4

methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2742410
CAS No.: 2034476-71-4
M. Wt: 415.47
InChI Key: UCRRDANQYHFPPU-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group, a sulfamoyl-linked ethyl chain, and a phenylcarbamate moiety. This structure combines aromatic, sulfonamide, and carbamate functionalities, which are common in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility.

Properties

IUPAC Name

methyl N-[4-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-14-13-18(15-7-9-20-10-8-15)23-24(14)12-11-21-29(26,27)17-5-3-16(4-6-17)22-19(25)28-2/h3-10,13,21H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRRDANQYHFPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate, known by its CAS number 2034476-71-4, is a complex organic compound that has garnered interest in various biological applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The molecular formula of the compound is C19H21N5O4SC_{19}H_{21}N_{5}O_{4}S, with a molecular weight of 415.5 g/mol. The structure includes a carbamate functional group, a pyridine ring, and a pyrazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H21N5O4SC_{19}H_{21}N_{5}O_{4}S
Molecular Weight415.5 g/mol
CAS Number2034476-71-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound functions as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes, potentially affecting pathways related to cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways associated with inflammation and immune responses.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses significant inhibitory effects against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • Antimicrobial Efficacy : In another study published in Antibiotics, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural features, physicochemical properties, and synthesis strategies.

Sulfonamide-Containing Pyrazole Derivatives

Compound 25 (N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide) :

  • Structure : Shares a pyrazole core and sulfonamide group but differs in substituents (3,4,5-trimethylpyrazole vs. 5-methyl-3-pyridinylpyrazole in the target).
  • Physicochemical Data :
    • Melting point: 178–182°C.
    • IR: NH (3247 cm⁻¹), C=O (1727 cm⁻¹), SO₂ (1170 cm⁻¹).
    • NMR: Methyl groups (δ 1.93–2.16 ppm), aromatic protons (δ 7.35–9.26 ppm).

Compound 27 (4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide) :

  • Structure : Features a 4-butyl-3,5-dimethylpyrazole instead of the pyridinyl-substituted pyrazole in the target.
  • Physicochemical Data :
    • Melting point: 138–142°C.
    • IR: NH (3344 cm⁻¹), C=O (1726 cm⁻¹), SO₂ (1164 cm⁻¹).
    • NMR: Butyl chain (δ 0.90–2.36 ppm), aromatic protons (δ 7.36–9.27 ppm).

Key Differences :

  • The target compound’s pyridinyl substituent may enhance π-π stacking interactions compared to alkyl groups in Compounds 25 and 25.
  • Lower melting points in alkyl-substituted analogs (e.g., Compound 27) suggest reduced crystallinity compared to the target’s aromatic-rich structure.
Carbamate-Containing Analogs

Example 56 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide) :

  • Structure: Contains a carbamate-like sulfonamide group and a fluorinated chromenone system.
  • Physicochemical Data :
    • Melting point: 252–255°C (higher than pyrazole derivatives, likely due to extended conjugation).
    • Mass: 603.0 (M⁺+1), indicating a larger molecular weight than the target compound.

Compound from ([5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate) :

  • Structure : Shares a carbamate group but replaces the pyridinylpyrazole with a trifluoromethylpyrazole.
  • Key Feature : The trifluoromethyl group may increase metabolic stability compared to the target’s methyl-pyridinyl moiety.
Pyrazole-Isoxazole Hybrids

Compound Series from (5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) :

  • Structure : Hybrid pyrazole-isoxazole core with carbothioamide instead of carbamate.

Structural and Functional Group Analysis

Feature Target Compound Compound 25 Example 56
Core Structure Pyrazole-pyridine Pyrazole-pyridine Pyrazolo-pyrimidine-chromenone
Key Substituents 5-Methyl-3-pyridinyl, carbamate 3,4,5-Trimethyl, chlorophenyl Fluoro-chromenone, isopropyl
Functional Groups Sulfamoyl, carbamate Sulfonamide, carbamoyl Sulfonamide, amino
Melting Point Not reported 178–182°C 252–255°C
Bioactivity Cues Potential kinase inhibition (pyridine) Likely sulfonamide-mediated targets Chromenone suggests anti-cancer

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